N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic acid derivative attached to an aniline moiety
Mechanism of Action
Mode of Action
This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester group in the compound interacts with a palladium catalyst to form a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its use in the synthesis of other compounds via Suzuki-Miyaura cross-coupling reactions . The resulting compounds could have a wide range of effects depending on their specific structures and targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a suitable catalyst . Additionally, the stability of the compound could be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with methylating agents under controlled conditions. Common methods include:
Boronic Acid Derivatization: The starting material, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is reacted with methyl iodide in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce the methyl group to the aniline moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors, which can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reactions: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the aniline group.
Amines: Resulting from the reduction of the aniline group.
Substituted Boronic Acids: Resulting from substitution reactions involving the boronic acid group.
Scientific Research Applications
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioconjugation techniques for labeling biomolecules.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Phenylboronic Acid: A simple boronic acid derivative.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: The parent compound without the methyl group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A similar compound with two methyl groups on the aniline nitrogen.
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Properties
IUPAC Name |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGNYCWKFZIQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474709 | |
Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845870-55-5 | |
Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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